Methyl (S)-2-bromo-3-hydroxypropanoate
Description
Methyl (S)-2-bromo-3-hydroxypropanoate is a chiral ester featuring a bromine atom at the C2 position and a hydroxyl group at the C3 position of the propanoate backbone. Its molecular formula is C₄H₇BrO₃, with a molecular weight of 183.0 g/mol (approximated from structural analogs in and ). The bromine substituent enhances its reactivity in nucleophilic substitution reactions, while the hydroxyl group allows for further functionalization, such as oxidation or esterification .
Properties
IUPAC Name |
methyl (2S)-2-bromo-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAFLUDYYQGCG-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2-bromo-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl (S)-3-hydroxypropanoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as a radical initiator or light to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-bromo-3-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., base or acid catalysts).
Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of methyl (S)-2-bromo-3-oxopropanoate.
Reduction: Formation of methyl (S)-2-bromo-3-hydroxypropanol.
Scientific Research Applications
Methyl (S)-2-bromo-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (S)-2-bromo-3-hydroxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups (bromo, hydroxy, or ester moieties) and structural motifs:
Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate
- Structure : Cyclopropane ring with a hydroxymethyl and ester group.
- Key Differences: Lacks bromine but shares the ester and hydroxyl functionalities. Applications include polymer chemistry and as a rigid scaffold in drug design .
Methyl Salicylate
- Structure : Aromatic ester with a hydroxyl group (o-hydroxybenzoate).
- Key Differences: The aromatic ring confers greater thermal stability (boiling point: 222°C) compared to aliphatic esters like Methyl (S)-2-bromo-3-hydroxypropanoate, which likely has a lower boiling point due to reduced molecular weight and lack of aromaticity. Methyl salicylate is widely used in topical analgesics, whereas the brominated analog may find use in asymmetric synthesis .
3-Bromo-2-methylpropanol (S7)
- Structure : Brominated secondary alcohol with a methyl branch.
- Key Differences: Lacks the ester group but shares bromine and hydroxyl substituents. The methyl branch increases hydrophobicity, as seen in its use in pheromone synthesis (). This compound’s ester group enhances solubility in polar solvents, making it more versatile in aqueous-phase reactions .
Z-Communic Acid Methyl Ester
- Structure : Diterpene-derived methyl ester with conjugated double bonds.
- Key Differences: The bulky terpene backbone (e.g., isopimarane skeleton) results in higher molecular weight (~316 g/mol) and lower volatility compared to this compound. Such diterpene esters are primarily studied in natural product chemistry (e.g., plant resins) rather than synthetic applications .
Data Table: Comparative Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| This compound | C₄H₇BrO₃ | 183.0 | Bromo, hydroxy, ester | ~180 (estimated) | Asymmetric synthesis, pharmaceuticals |
| Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | C₇H₁₀O₃ | 142.1 | Hydroxy, ester | N/A | Polymer chemistry, drug scaffolds |
| Methyl Salicylate | C₈H₈O₃ | 152.1 | Aromatic ester, hydroxy | 222 | Topical analgesics, flavoring agents |
| 3-Bromo-2-methylpropanol (S7) | C₄H₉BrO | 153.0 | Bromo, hydroxy | ~160 (estimated) | Pheromone synthesis |
| Z-Communic Acid Methyl Ester | C₂₁H₃₂O₂ | 316.5 | Diterpene, ester | >300 | Natural product studies |
Note: Boiling points for this compound and 3-Bromo-2-methylpropanol are estimated based on aliphatic analogs in and .
Research Findings and Functional Insights
- Reactivity: The bromine in this compound facilitates SN2 reactions, unlike methyl salicylate, which undergoes electrophilic aromatic substitution. This makes the former more suitable for chiral center formation .
- Solubility: The hydroxyl and ester groups enhance solubility in polar solvents (e.g., ethanol, acetone), whereas diterpene esters like Z-communic acid methyl ester are lipid-soluble .
- Stereochemical Utility: The (S)-configuration of this compound is critical in synthesizing enantiomerically pure compounds, a feature absent in non-chiral analogs like 3-bromo-2-methylpropanol .
Biological Activity
Methyl (S)-2-bromo-3-hydroxypropanoate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₄H₇BrO₃ and a molecular weight of 183.00 g/mol. Its structure includes:
- A bromo group at the second carbon,
- A hydroxyl group at the third carbon,
- A methyl ester functional group.
The stereochemistry denoted by the (S) configuration is crucial for its biological activity, as it influences how the compound interacts with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions, including halogenation and esterification processes. Common methods include:
- Halogenation of Propanoic Acid Derivatives : Bromination of 3-hydroxypropanoic acid followed by esterification.
- Chiral Pool Synthesis : Utilizing chiral starting materials to ensure the formation of the desired (S) enantiomer.
These methods yield high-purity samples suitable for biological testing and further research applications.
Biological Activity
This compound exhibits a range of biological activities, making it a candidate for pharmaceutical development:
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to the presence of both bromine and hydroxyl groups, which enhance its reactivity with microbial cell membranes.
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Bacillus subtilis | High |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, particularly in breast and colon cancer models.
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, thereby disrupting normal function.
- Interaction with Cell Membranes : The bromine atom may facilitate interactions with lipid bilayers, leading to altered permeability and subsequent cell death in pathogens.
Case Studies
- Antimicrobial Activity Study : In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assay in Cancer Cells : A study evaluating the cytotoxic effects on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability, suggesting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
